Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS No.: 331759-83-2
VCID: VC10287427
Molecular Formula: C17H20BrN3O4
Molecular Weight: 410.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate - 331759-83-2](/images/structure/VC10287427.png)
Description |
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C17H20BrN3O4. It is identified by the CAS number 331759-83-2. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a bromophenyl group attached to a dioxopyrrolidine ring linked to a piperazine ring. Synthesis and PreparationThe synthesis of Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves several steps, including the formation of the dioxopyrrolidine ring and its subsequent attachment to the piperazine ring. The specific conditions and reagents used can vary depending on the desired yield and purity. Biological ActivityWhile specific biological activity data for Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is limited, compounds with similar structures often exhibit potential in pharmaceutical applications, such as antimicrobial or antiviral activities. Further research is needed to fully understand its biological properties. Research FindingsResearch on similar compounds suggests that modifications to the dioxopyrrolidine and piperazine rings can significantly affect biological activity. For instance, changing the substituents on the phenyl ring or altering the ester group can lead to variations in potency and specificity against certain targets. Data Table: Comparison of Related Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 331759-83-2 | ||||||||||||||||
Product Name | Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | ||||||||||||||||
Molecular Formula | C17H20BrN3O4 | ||||||||||||||||
Molecular Weight | 410.3 g/mol | ||||||||||||||||
IUPAC Name | ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C17H20BrN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 | ||||||||||||||||
Standard InChIKey | NFVPJKACZAQYSF-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | ||||||||||||||||
Canonical SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | ||||||||||||||||
PubChem Compound | 2859662 | ||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume